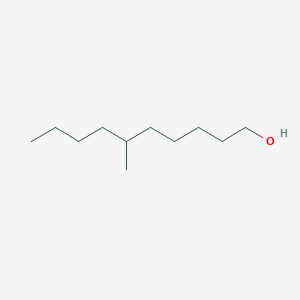
1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by its unique structural features, including a cyclopropyl group, a hydroxyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropyl and hydroxyl groups. The final step often involves esterification to introduce the tert-butyl ester group. Common reagents used in these reactions include cyclopropyl bromide, hydroxylating agents, and tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ester group.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structural features, such as the cyclopropyl and hydroxyl groups, play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidinecarboxylic acid derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Cyclopropyl-containing compounds: Molecules that feature a cyclopropyl group, which imparts unique chemical properties.
Hydroxy-substituted esters: Esters with hydroxyl groups that exhibit similar reactivity and applications.
Uniqueness
1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3r,4s)-rel- stands out due to its combination of structural elements, which confer distinct chemical and biological properties. Its unique features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
GBPAFGLZEYEDNR-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




oxane-2-carboxylic acid](/img/structure/B13447714.png)


![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)







